molecular formula C16H14FN5O3S B2466748 Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate CAS No. 863460-64-4

Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

Cat. No. B2466748
CAS RN: 863460-64-4
M. Wt: 375.38
InChI Key: GJQYPTBJSLLYSO-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is part of the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Pathways : The compound has been involved in various synthesis pathways. For instance, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate has been used to synthesize related triazole carboxylates. The subsequent oxidation and treatment procedures have led to further derivations (Pokhodylo & Obushak, 2019).
  • Characterization and Analysis : Spectroscopic and X-ray diffraction analyses have been used extensively to characterize similar compounds. For example, a study performed detailed structural analysis using FT-IR, 1H and 13C NMR, and single crystal x-ray diffraction methods (Sert et al., 2020).

Potential Applications in Pharmaceutical Research

  • Antituberculous Activity : Structural analogs of the compound, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for tuberculostatic activity. This indicates potential pharmaceutical applications in treating tuberculosis (Titova et al., 2019).
  • Antitumor Properties : Some derivatives have shown significant antitumor activities against human lung and liver cancer cell lines, suggesting their potential use in cancer therapy (Gomha et al., 2017).

Chemical Modifications and Derivatives

  • Heterocyclic Compound Synthesis : The compound is a key ingredient in the synthesis of various heterocyclic compounds, such as pyrimidines and triazoles, which are of interest in medicinal chemistry and drug development (Gomha & Farghaly, 2011).
  • Ring-Chain Isomerism : Studies have shown that related compounds exhibit ring-chain isomerism, a phenomenon where the compound can exist in either a ring or a chain form depending on specific conditions. This property is significant in the development of new chemical entities (Pryadeina et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

properties

IUPAC Name

ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-2-25-13(24)7-12(23)8-26-16-14-15(18-9-19-16)22(21-20-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQYPTBJSLLYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331599
Record name ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

863460-64-4
Record name ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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